N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is a synthetic tripeptide that mimics the structure and function of naturally occurring N-formyl peptides produced by bacteria. [] These peptides are recognized by the innate immune system as danger signals, alerting the body to the presence of bacterial infection. [] fMLP exerts its effects by binding to specific cell surface receptors, primarily the N-formyl peptide receptor 1 (FPR1), found on neutrophils and other phagocytic cells. [] Upon binding to FPR1, fMLP triggers a cascade of intracellular signaling events, leading to neutrophil activation, chemotaxis, and the production of reactive oxygen species (ROS), all of which are crucial components of the innate immune response against bacterial infections.
fMLP primarily exerts its effects by binding to the G protein-coupled receptor FPR1, located on the surface of neutrophils and other phagocytes. [, , , ] This binding initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [] IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). [, ] This increase in [Ca2+]i, along with DAG activation of protein kinase C (PKC), is crucial for various neutrophil responses, including:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7